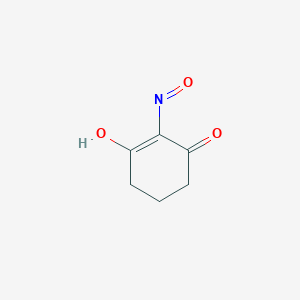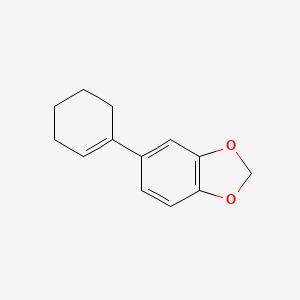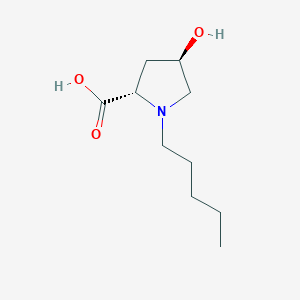
(4R)-4-Hydroxy-1-pentyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Hydroxy-1-pentyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth carbon and a pentyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-1-pentyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced at the fourth carbon through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Pentylation: The introduction of the pentyl group is carried out through an alkylation reaction. This involves the use of pentyl halides (e.g., pentyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(4R)-4-Hydroxy-1-pentyl-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane.
Major Products
Oxidation: (4R)-4-Oxo-1-pentyl-L-proline.
Reduction: this compound (regeneration).
Substitution: (4R)-4-Chloro-1-pentyl-L-proline.
科学的研究の応用
(4R)-4-Hydroxy-1-pentyl-L-proline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of proline-based drugs and inhibitors.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It is studied for its potential role in modulating enzyme activity and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4R)-4-Hydroxy-1-pentyl-L-proline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pentyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4S)-4-Hydroxy-1-pentyl-L-proline: The enantiomer of (4R)-4-Hydroxy-1-pentyl-L-proline, differing in the configuration at the fourth carbon.
(4R)-4-Hydroxy-1-butyl-L-proline: Similar structure but with a butyl group instead of a pentyl group.
(4R)-4-Hydroxy-1-pentyl-D-proline: The D-enantiomer of the compound, differing in the overall stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl and a pentyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various applications.
特性
CAS番号 |
90245-01-5 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-pentylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-11-7-8(12)6-9(11)10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)/t8-,9+/m1/s1 |
InChIキー |
FJALMPNMNFUOLE-BDAKNGLRSA-N |
異性体SMILES |
CCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
正規SMILES |
CCCCCN1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)

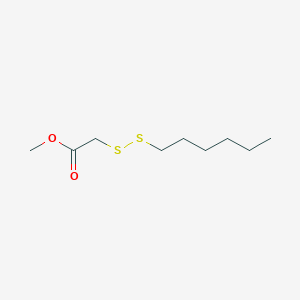
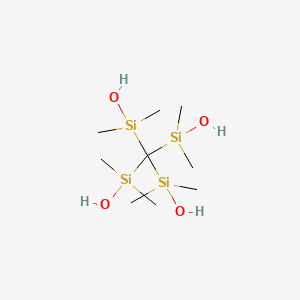
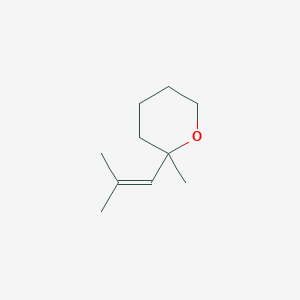
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
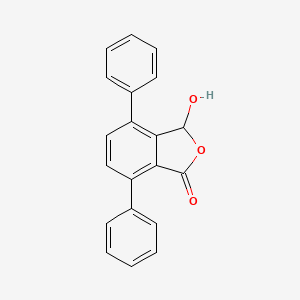
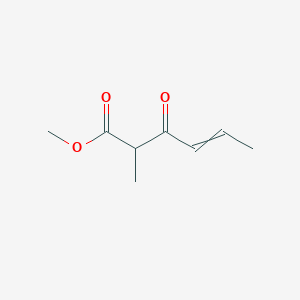
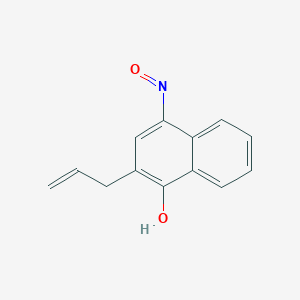
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
